molecular formula C13H17NO3 B2861639 2-Acetamido-2-methyl-4-phenylbutanoic acid CAS No. 1478864-41-3

2-Acetamido-2-methyl-4-phenylbutanoic acid

Cat. No.: B2861639
CAS No.: 1478864-41-3
M. Wt: 235.283
InChI Key: AMAVRLVZZPHDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-methyl-4-phenylbutanoic acid is a synthetic organic compound featuring a phenylbutanoic acid backbone substituted with an acetamido group and a methyl group at the second carbon. This structure classifies it as a derivative of phenylbutanoic acid, a scaffold of significant interest in medicinal chemistry and pharmacology. Compounds based on the 4-phenylbutanoic acid structure have been extensively studied for their potential as therapeutic agents, particularly for neurodegenerative conditions and cellular stress-related pathologies. For instance, research has shown that 4-phenylbutyric acid (4-PBA) can restore cognitive deficits in animal models of Alzheimer's disease through a multi-modal mechanism of action, and it is already used in clinical settings for other indications, which facilitates its rapid testing in new therapeutic areas . Furthermore, 4-PBA has demonstrated a robust therapeutic effect in models of renal ischemia-reperfusion injury by alleviating endoplasmic reticulum stress and reducing apoptosis, suggesting that related compounds like this compound may share similar biological potential . The specific "2-acetamido-2-methyl" modification on the core structure is a key differentiator. The acetamido group is a common motif in bioactive molecules and can confer stability or influence binding to enzymatic targets. This makes the compound a valuable intermediate or potential inhibitor for probing specific biochemical pathways. Researchers may employ this chemical in the development of small-molecule-based therapies, particularly for neurological disorders where similar 2-amino-4-phenylbutanoic acid derivatives have been investigated as inhibitors of enzymes in the kynurenine pathway, such as kynureninase and kynurenine-3-hydroxylase . Inhibition of these enzymes can modulate the levels of neuroactive metabolites and represents a promising strategy for treating conditions like Huntington's chorea, Parkinson's disease, and cerebral ischemia . As such, this compound is provided for research applications only, strictly for use in laboratory investigations to further explore its mechanism of action, physicochemical properties, and specific research value in cellular and animal models. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-acetamido-2-methyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10(15)14-13(2,12(16)17)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAVRLVZZPHDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-methyl-4-phenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methyl-4-phenylbutanoic acid and acetic anhydride.

    Acetylation: The 2-methyl-4-phenylbutanoic acid is reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to introduce the acetamido group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-methyl-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-2-methyl-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-methyl-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property/Feature 2-Acetamido-2-methyl-4-phenylbutanoic Acid 2-(4-Acetamidophenoxy)-2-methyl-propanoic Acid (2S)-2-Acetamido-4-(methylsulfanyl)butanoic Acid Bicyclic Derivatives ()
Backbone Length C4 (butanoic acid) C3 (propanoic acid) C4 (butanoic acid) C6–C7 (bicyclic)
Aromatic Substituent Phenyl (C4) Phenoxy (C2) None Phenylacetamido (multiple)
Polar Groups Acetamido, carboxylic acid Acetamido, phenoxy, carboxylic acid Acetamido, methylsulfanyl, carboxylic acid Carboxy, amino, acetamido
Lipophilicity (Predicted) High Moderate (due to phenoxy) Moderate (due to -SCH₃) Variable (depends on substituents)
Bioactivity Potential Unclear (structural studies needed) Antimicrobial (inferred from phenoxy analogs) Metabolic intermediates (e.g., homocysteine derivatives) Antibacterial (β-lactam activity)

Research Findings and Implications

  • Stereochemical Influence : The target compound’s branched structure (2-methyl, 4-phenyl) may hinder enzymatic degradation compared to linear analogs, as seen in cyclized derivatives from .
  • Functional Group Trade-offs: Substituting phenyl with methylsulfanyl () or phenoxy () alters solubility-bioactivity balance, critical for drug design .
  • Synthetic Challenges : The bicyclic compounds () require multi-step synthesis, whereas the target compound’s linear structure could simplify production .

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